synthesis of [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid
synthesis of [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid
An In-Depth Technical Guide to the Synthesis of [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic Acid
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and validated synthetic pathway for [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid. The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[1][2][3][4] This document details a logical, multi-step synthesis beginning from fundamental starting materials, naphthalene and maleic anhydride. Each stage of the synthesis is elucidated with a focus on the underlying reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols. The guide is intended for researchers, chemists, and drug development professionals, providing the necessary technical insights for the successful laboratory preparation and characterization of the target compound.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This structural motif is of significant interest in pharmaceutical sciences due to its versatile pharmacological profile.[4] Compounds incorporating the pyridazinone core have been reported to possess potent activities, including but not limited to:
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Cardiovascular Effects: Acting as cardiotonic agents and antihypertensives.[2][5]
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Anti-inflammatory and Analgesic Properties: Exhibiting significant potential as safer non-steroidal anti-inflammatory drugs (NSAIDs).[3]
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Antimicrobial and Anticancer Activity: Demonstrating efficacy against various bacterial strains and cancer cell lines.[1][6]
The target molecule, [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid, combines this potent pyridazinone core with a bulky, lipophilic naphthyl group at the C3 position and an acidic side chain at the N1 position. This combination of functionalities suggests potential applications as a specific enzyme inhibitor or a receptor ligand, making its efficient synthesis a valuable endeavor for drug discovery programs.
Synthetic Strategy and Retrosynthetic Analysis
The most logical and field-proven approach to constructing the target molecule involves a three-stage linear synthesis. The strategy relies on building the core structure sequentially, which allows for purification and characterization at each key intermediate step, ensuring the integrity of the final product.
A retrosynthetic analysis reveals the following disconnections:
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N-C Bond Disconnection: The acetic acid side chain is retrosynthetically cleaved from the N1 position of the pyridazinone ring. This points to an N-alkylation of the parent pyridazinone, 6-(1-Naphthyl)-3(2H)-pyridazinone, as the final synthetic step, followed by ester hydrolysis.
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Pyridazinone Ring Disconnection: The pyridazinone ring is opened via a standard cyclocondensation disconnection. This identifies a γ-keto acid, specifically β-(1-Naphthoyl)acrylic acid (4-(1-naphthyl)-4-oxo-but-2-enoic acid), and hydrazine as the key precursors.
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C-C Bond Disconnection: The γ-keto acid is disconnected via a Friedel-Crafts acylation reaction, leading back to the fundamental starting materials: naphthalene and maleic anhydride.
This multi-step pathway is illustrated in the diagram below.
Caption: Retrosynthetic pathway for the target compound.
Synthesis of Key Intermediates
Stage 1: Synthesis of β-(1-Naphthoyl)acrylic Acid
The synthesis commences with a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds with aromatic rings.
Mechanism & Rationale: This reaction involves the electrophilic substitution of a proton on the naphthalene ring with an acylium ion generated from maleic anhydride. Aluminum chloride (AlCl₃) is the Lewis acid of choice, as it effectively coordinates with the anhydride to generate the highly reactive electrophile. The reaction is typically performed in an inert solvent like nitrobenzene or dichloromethane. Critically, the acylation of naphthalene preferentially occurs at the α-position (C1) due to the higher stability of the corresponding carbocation intermediate (Wheland intermediate) compared to substitution at the β-position (C2). This inherent electronic preference simplifies the reaction, leading predominantly to the desired 1-substituted product.[7]
Detailed Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (0.2 mol) in 100 mL of dry nitrobenzene, add naphthalene (0.1 mol) portion-wise, maintaining the temperature below 10°C with an ice bath.
-
Once the addition is complete, add finely powdered maleic anhydride (0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition, allow the mixture to stir at room temperature for 4 hours, then heat to 60°C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it carefully onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
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The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
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Recrystallize the crude product from glacial acetic acid to yield β-(1-Naphthoyl)acrylic acid as a crystalline solid.
Stage 2: Synthesis of 6-(1-Naphthyl)-3(2H)-pyridazinone
This stage involves the formation of the heterocyclic pyridazinone core through a cyclocondensation reaction.
Mechanism & Rationale: The reaction proceeds via the nucleophilic addition of hydrazine to the carbonyl group of the keto acid, forming a hydrazone intermediate.[8] Subsequently, an intramolecular cyclization occurs as the terminal amino group of the hydrazine moiety attacks the carboxylic acid, followed by dehydration to yield the stable, six-membered pyridazinone ring.[9] Glacial acetic acid or ethanol is an excellent solvent for this transformation, as it facilitates both the reaction and the precipitation of the product upon cooling.[10][11]
Detailed Protocol:
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Suspend β-(1-Naphthoyl)acrylic acid (0.05 mol) in 80 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
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Add hydrazine hydrate (80% solution, 0.06 mol) dropwise to the stirred suspension.
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Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction completion by TLC.
-
After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 6-(1-Naphthyl)-3(2H)-pyridazinone.
Final Synthesis of [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic Acid
The final stage is a two-step process involving N-alkylation of the pyridazinone ring followed by saponification of the resulting ester.
Step 1: N-Alkylation to form Ethyl [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetate
Mechanism & Rationale: This is a classic Williamson ether synthesis-type reaction, applied here for N-alkylation. A base, typically anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the acidic N-H of the pyridazinone ring, generating a potent nucleophile.[12][13] This nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in an S_N2 reaction, displacing the chloride ion and forming the C-N bond. Acetone is a common solvent as it is polar aprotic, effectively solvates the ions without interfering with the reaction, and has a convenient boiling point for reflux.[12]
Detailed Protocol:
-
In a 250 mL round-bottom flask, combine 6-(1-Naphthyl)-3(2H)-pyridazinone (0.02 mol), anhydrous potassium carbonate (0.04 mol), and 100 mL of dry acetone.
-
Add ethyl chloroacetate (0.025 mol) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl).
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is purified by recrystallization from ethanol to yield the pure ethyl ester intermediate.
Step 2: Hydrolysis to [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic Acid
Mechanism & Rationale: The final step is a standard saponification of the ethyl ester. A hydroxide source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. A final acidification step using a strong mineral acid like HCl is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Detailed Protocol:
-
Dissolve the ethyl ester intermediate (0.015 mol) in 50 mL of ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (25 mL) and heat the mixture to reflux for 2-3 hours.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Acidify the solution dropwise with concentrated hydrochloric acid until the pH is approximately 2-3.
-
The white precipitate of the final product is collected by vacuum filtration, washed extensively with cold water to remove inorganic salts, and dried under vacuum.
-
If necessary, the final product can be recrystallized from an appropriate solvent like aqueous ethanol or acetic acid to achieve high purity.
Experimental Workflow and Data Summary
The overall experimental workflow for the final stage of the synthesis is depicted below.
Caption: Experimental workflow for the final two steps.
Table 1: Summary of Reagents and Reaction Conditions
| Step | Key Reagents | Solvent(s) | Base/Catalyst | Temp. | Time (h) |
| 1 | Naphthalene, Maleic Anhydride | Nitrobenzene | AlCl₃ (Lewis Acid) | 60°C | ~6 |
| 2 | β-(1-Naphthoyl)acrylic Acid, Hydrazine Hydrate | Glacial Acetic Acid | None | Reflux | 4-6 |
| 3 | 6-(1-Naphthyl)-3(2H)-pyridazinone, Ethyl Chloroacetate | Acetone | K₂CO₃ (Base) | Reflux | 12-18 |
| 4 | Ethyl Ester Intermediate | Ethanol/Water | NaOH (Base), HCl (Acid) | Reflux | 2-3 |
Table 2: Representative Characterization Data
| Compound | Form | Expected Yield (%) | M.P. (°C) | Key Spectroscopic Data |
| β-(1-Naphthoyl)acrylic Acid | Crystalline Solid | 75-85 | ~150-152 | IR (cm⁻¹): ~3000 (O-H), 1690 (C=O, acid), 1660 (C=O, ketone). ¹H NMR: Aromatic protons, vinylic protons. |
| 6-(1-Naphthyl)-3(2H)-pyridazinone | Solid | 80-90 | ~205-208 | IR (cm⁻¹): ~3100 (N-H), 1670 (C=O, amide). ¹H NMR: Aromatic protons, pyridazinone ring protons, N-H singlet. |
| Ethyl [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetate | Crystalline Solid | 85-95 | ~110-113 | ¹H NMR: Disappearance of N-H singlet, appearance of ethyl ester signals (-CH₂, -CH₃) and methylene singlet (-CH₂-CO). |
| [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic Acid | White Powder | >90 | ~220-223 | ¹H NMR: Disappearance of ethyl signals, appearance of broad -COOH singlet. MS (ESI): [M+H]⁺ or [M-H]⁻ corresponding to MW. |
Conclusion
This guide outlines a reliable and scalable three-stage synthesis for [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid. The described pathway utilizes well-established and understood chemical transformations, including Friedel-Crafts acylation, cyclocondensation, N-alkylation, and saponification. By providing detailed protocols and explaining the rationale behind the chosen conditions, this document serves as a practical resource for chemists to successfully synthesize this valuable pyridazinone derivative for further investigation in medicinal chemistry and drug development. The self-validating nature of the step-wise approach, with characterization of intermediates, ensures a high degree of confidence in the structure and purity of the final compound.
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